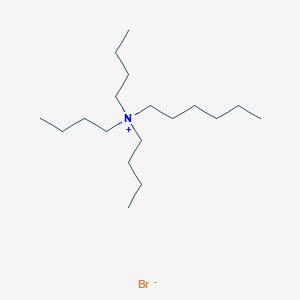
Tributylhexylaminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributylhexylaminium bromide is a quaternary ammonium compound with the molecular formula C18H40BrN and a molecular weight of 350.43 g/mol . It is known for its role as an ionic liquid and is used in various chemical processes due to its unique properties.
Vorbereitungsmethoden
Tributylhexylaminium bromide can be synthesized through the reaction of tributylamine with hexyl bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen, and is carried out under reflux conditions in a solvent like acetonitrile . The reaction mixture is then cooled, and the product is isolated by adding water and extracting the organic layer. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Tributylhexylaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can be involved in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Wissenschaftliche Forschungsanwendungen
Tributylhexylaminium bromide has a wide range of applications in scientific research:
Biology: It is studied for its potential use in biological systems, particularly in the context of ionic liquids and their interactions with biomolecules.
Wirkmechanismus
The mechanism of action of tributylhexylaminium bromide involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and efficiency. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Tributylhexylaminium bromide can be compared with other quaternary ammonium compounds such as:
Tetrabutylammonium bromide: Similar in structure but with four butyl groups instead of three butyl and one hexyl group.
Hexyltrimethylammonium bromide: Contains three methyl groups and one hexyl group. It has different solubility and catalytic properties compared to this compound.
The uniqueness of this compound lies in its specific combination of butyl and hexyl groups, which impart distinct physical and chemical properties, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C18H40BrN |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
tributyl(hexyl)azanium;bromide |
InChI |
InChI=1S/C18H40N.BrH/c1-5-9-13-14-18-19(15-10-6-2,16-11-7-3)17-12-8-4;/h5-18H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MGFDNLWKTJVEDZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC[N+](CCCC)(CCCC)CCCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


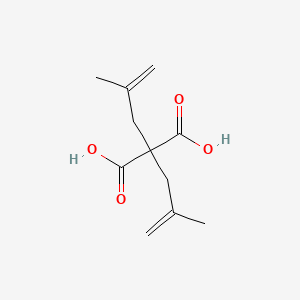


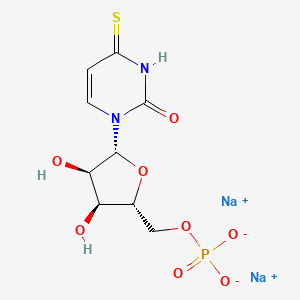
![(4S,5R)-2-[(S)-ethylsulfinyl]-3,4-dimethyl-5-phenyl-1,3,2lambda5-oxazaphospholidine 2-oxide](/img/structure/B13735675.png)
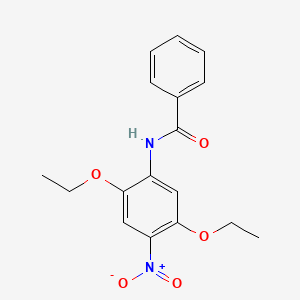

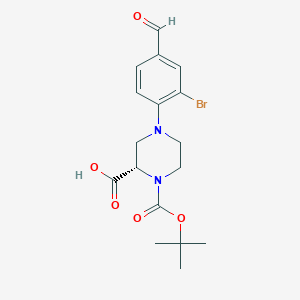
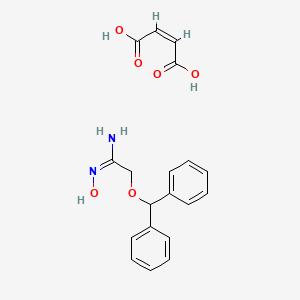

![4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B13735745.png)
![Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-](/img/structure/B13735757.png)


